

Application Note: A Stability-Indicating HPLC Method for the Analysis of Niaprazine

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Compound of Interest		
Compound Name:	Niaprazine	
Cat. No.:	B1210437	Get Quote

Abstract

This application note describes the development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Niaprazine** in the presence of its degradation products. **Niaprazine** was subjected to forced degradation studies under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic conditions as per the International Council for Harmonisation (ICH) guidelines. The developed method demonstrated adequate separation of the parent drug from all generated degradation products, proving its specificity. The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), demonstrating its suitability for routine quality control and stability studies of **Niaprazine**.

Introduction

Niaprazine is a piperazine derivative with sedative and anxiolytic properties. As there is currently no official monograph for **Niaprazine** in major pharmacopoeias, a validated stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient (API).[1] Stability-indicating methods are essential to separate the API from any potential degradation products that may form during manufacturing, storage, or handling.[2] This document provides a detailed protocol for a stability-indicating RP-HPLC method for **Niaprazine**.

Experimental Protocols



Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions were optimized to achieve good resolution and peak shape for **Niaprazine** and its degradation products.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	Acetonitrile : 20mM Ammonium Formate Buffer (pH 4.0) (60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection	UV at 228 nm[1]
Run Time	20 minutes

Preparation of Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **Niaprazine** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[3][4] A concentration of 1000 µg/mL of **Niaprazine** was used



for all stress studies.

- Acid Hydrolysis: 1 mL of **Niaprazine** stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60°C for 5 hours. The solution was then neutralized with 0.1 N NaOH and diluted with the mobile phase to a final concentration of 100 μg/mL.
- Alkaline Hydrolysis: 1 mL of **Niaprazine** stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60°C for 5 hours. The solution was neutralized with 0.1 N HCl and diluted with the mobile phase to 100 μg/mL.
- Oxidative Degradation: 1 mL of **Niaprazine** stock solution was mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours. The solution was then diluted with the mobile phase to 100 μg/mL.
- Thermal Degradation: Niaprazine solid drug substance was placed in a hot air oven at 80°C for 48 hours. A sample was then prepared at a concentration of 100 μg/mL in the mobile phase.
- Photolytic Degradation: **Niaprazine** solid drug substance was exposed to UV light (200 watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber. A sample was then prepared at a concentration of 100 μg/mL in the mobile phase.

A blank solution (mobile phase) and a non-stressed sample were also analyzed for comparison.

Method Validation

The developed method was validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.

Table 2: Summary of Method Validation Parameters



Parameter	Result	
Linearity Range	10 - 150 μg/mL	
Correlation Coefficient (r²)	> 0.999	
Accuracy (% Recovery)	98.0% - 102.0%	
Precision (% RSD)	< 2.0%	
Limit of Detection (LOD)	0.5 μg/mL	
Limit of Quantification (LOQ)	1.5 μg/mL	

Results and Discussion

The optimized HPLC method provided a symmetric peak for **Niaprazine** with a retention time of approximately 6.5 minutes. The system suitability parameters were found to be within acceptable limits.

Table 3: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	> 2000	6500
% RSD of Peak Area	≤ 2.0%	0.8%

The forced degradation studies showed significant degradation of **Niaprazine** under acidic, alkaline, and oxidative conditions, with minor degradation under thermal and photolytic stress. All degradation product peaks were well-resolved from the parent **Niaprazine** peak, confirming the stability-indicating nature of the method.

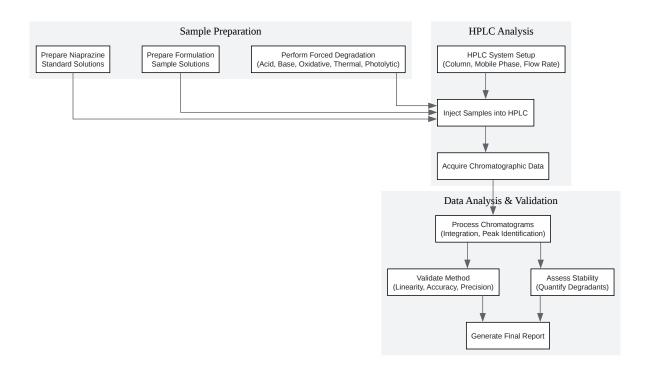
Table 4: Summary of Forced Degradation Results



Stress Condition	% Degradation	Number of Degradation Peaks	Resolution (Rs) of Main Peak from Closest Degradant
Acid Hydrolysis (0.1 N HCl, 60°C, 5h)	~15%	2	> 2.0
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 5h)	~12%	1	> 2.0
Oxidative (3% H ₂ O ₂ , 24h)	~20%	3	> 2.0
Thermal (80°C, 48h)	~5%	1	> 2.0
Photolytic	~4%	1	> 2.0

Visualizations

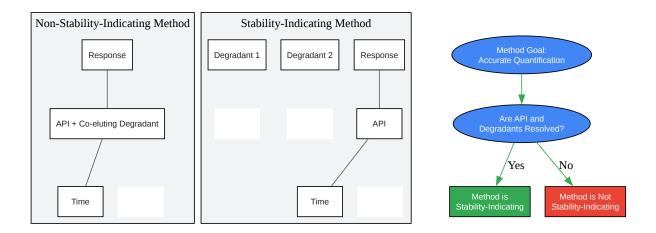




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Caption: Experimental workflow for Niaprazine stability analysis.





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Caption: Logical relationship of a stability-indicating method.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of **Niaprazine** in the presence of its degradation products. The method is suitable for routine analysis and stability studies of **Niaprazine** in bulk drug and pharmaceutical formulations. The forced degradation studies provided insight into the stability profile of **Niaprazine**, indicating its susceptibility to hydrolysis and oxidation.

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